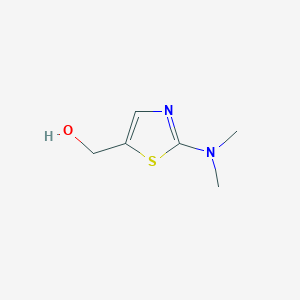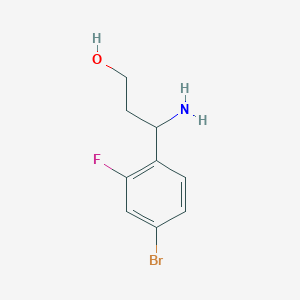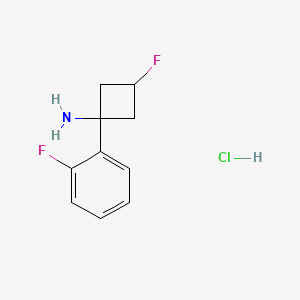
(1r,3r)-3-Fluoro-1-(2-fluorophenyl)cyclobutan-1-aminehydrochloride,cis
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1r,3r)-3-Fluoro-1-(2-fluorophenyl)cyclobutan-1-aminehydrochloride,cis is a synthetic organic compound It is characterized by the presence of a cyclobutane ring substituted with fluorine atoms and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-3-Fluoro-1-(2-fluorophenyl)cyclobutan-1-aminehydrochloride,cis typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction between an alkene and a suitable fluorinated precursor.
Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions using amine reagents.
Fluorination: The fluorine atoms can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the amine group or reduce any double bonds present in the structure.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield amine derivatives.
科学的研究の応用
Chemistry
In chemistry, (1r,3r)-3-Fluoro-1-(2-fluorophenyl)cyclobutan-1-aminehydrochloride,cis can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of fluorinated amines on biological systems. It can serve as a model compound for investigating the interactions between fluorinated molecules and biological targets.
Medicine
In medicinal chemistry, this compound may have potential as a pharmaceutical agent. Its fluorinated structure could enhance its metabolic stability and bioavailability.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its fluorinated cyclobutane ring may impart desirable characteristics such as increased thermal stability and resistance to degradation.
作用機序
The mechanism of action of (1r,3r)-3-Fluoro-1-(2-fluorophenyl)cyclobutan-1-aminehydrochloride,cis would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms could play a role in enhancing binding affinity and selectivity.
類似化合物との比較
Similar Compounds
(1r,3r)-3-Fluoro-1-(2-fluorophenyl)cyclobutan-1-amine: Similar structure but without the hydrochloride group.
(1r,3r)-3-Fluoro-1-(2-chlorophenyl)cyclobutan-1-aminehydrochloride,cis: Similar structure with a chlorine atom instead of a fluorine atom.
(1r,3r)-3-Fluoro-1-(2-fluorophenyl)cyclobutan-1-aminehydrobromide,cis: Similar structure with a hydrobromide group instead of a hydrochloride group.
Uniqueness
The uniqueness of (1r,3r)-3-Fluoro-1-(2-fluorophenyl)cyclobutan-1-aminehydrochloride,cis lies in its specific substitution pattern and the presence of both fluorine atoms and an amine group on the cyclobutane ring. This combination of features may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H12ClF2N |
|---|---|
分子量 |
219.66 g/mol |
IUPAC名 |
3-fluoro-1-(2-fluorophenyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H11F2N.ClH/c11-7-5-10(13,6-7)8-3-1-2-4-9(8)12;/h1-4,7H,5-6,13H2;1H |
InChIキー |
HAOGXKQADOYSCM-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(C2=CC=CC=C2F)N)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


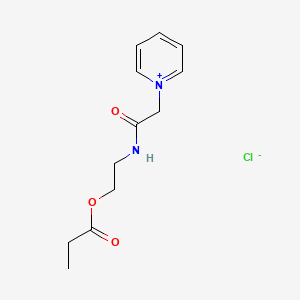

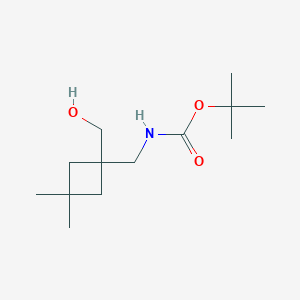
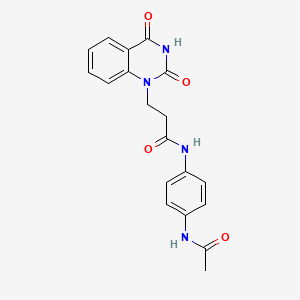
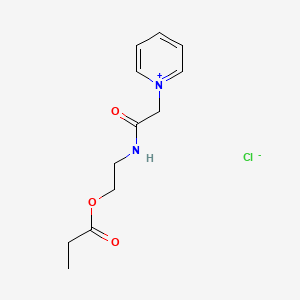
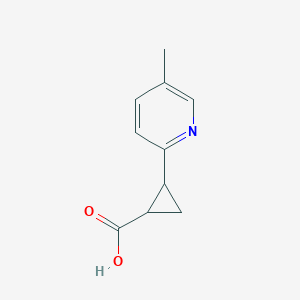
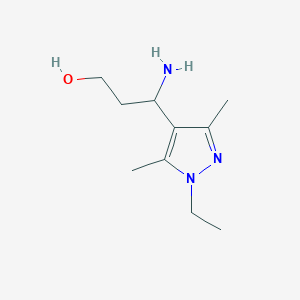
![[1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine](/img/structure/B13585026.png)
![1-[(1R)-1-azidoethyl]-4-methylbenzene](/img/structure/B13585027.png)
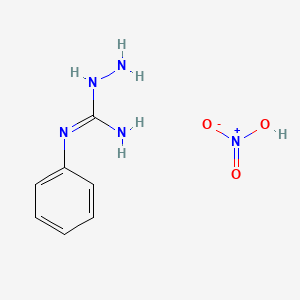
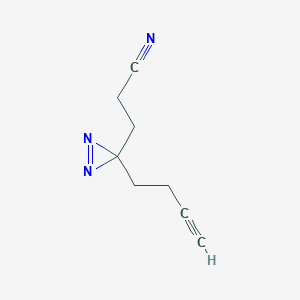
![1-[(4-Bromo-3-fluorophenyl)methyl]cyclopropan-1-ol](/img/structure/B13585039.png)
